N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-N-cyclopropyl-acetamide
Description
N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-N-cyclopropyl-acetamide (CAS: 1353952-62-1) is a halogenated acetamide derivative with a molecular weight of 303.58 g/mol . Its structure features a 2-bromopyridine moiety linked via a methylene group to a 2-chloroacetamide backbone, with a cyclopropyl substituent on the amide nitrogen. This combination of halogen atoms (Br, Cl) and the cyclopropyl group confers unique steric and electronic properties, making it a candidate for studies in medicinal chemistry and crystallography. The bromine at the pyridine’s 2-position and the chlorine on the acetamide likely influence reactivity, solubility, and intermolecular interactions, such as halogen bonding or hydrophobic effects.
Properties
IUPAC Name |
N-[(2-bromopyridin-4-yl)methyl]-2-chloro-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClN2O/c12-10-5-8(3-4-14-10)7-15(9-1-2-9)11(16)6-13/h3-5,9H,1-2,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGLGLAYNGEADR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC(=NC=C2)Br)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Temperature Control
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-N-cyclopropyl-acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Cyclization Reactions: The cyclopropyl group can participate in ring-opening or ring-closing reactions to form new cyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted acetamides, while oxidation reactions can produce corresponding carboxylic acids or ketones.
Scientific Research Applications
Medicinal Chemistry
N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-N-cyclopropyl-acetamide is primarily explored for its potential as a therapeutic agent. Its structure allows for interaction with various biological targets, making it a candidate for drug development, particularly in treating neurological disorders and cancer.
Case Study: Anticancer Activity
A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against certain cancer cell lines. The brominated pyridine moiety enhances the compound's ability to interact with protein kinases involved in cancer progression, suggesting its potential as a lead compound in anticancer drug discovery.
Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including nucleophilic substitutions and coupling reactions.
Synthetic Pathways
The synthesis can involve:
- Bromination of pyridine to form the brominated derivative.
- Coupling with cyclopropylamine to introduce the cyclopropyl group.
- Final modifications to incorporate the acetamide functionality.
Materials Science
In materials science, this compound is investigated for its potential in developing novel materials with specific electronic or optical properties. Its unique structural features contribute to the design of advanced materials for electronic applications.
Mechanism of Action
The mechanism of action of N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-N-cyclopropyl-acetamide involves its interaction with specific molecular targets and pathways. The bromo and chloro substituents can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition or activation of their functions. The cyclopropyl group can enhance the compound’s stability and binding affinity to its targets .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural and Functional Group Comparisons
Below is a comparative analysis of the target compound and key analogues, emphasizing substituent effects and physicochemical properties:
Key Research Findings
Reactivity and Stability
- Halogen substituents : The bromine and chlorine atoms enhance electrophilicity and may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), unlike the nitro group in Impurity C, which directs reactivity toward reduction or substitution .
Crystallographic Behavior
- The dihedral angle between aromatic systems in 2-(4-bromophenyl)-N-(pyrazin-2-yl)acetamide (54.6°) contrasts with the target compound’s pyridine-acetamide linkage, which likely adopts a more planar conformation due to intramolecular H-bonding between the pyridine N and amide O.
Biological Activity
N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-N-cyclopropyl-acetamide is a compound of interest due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article explores the synthesis, biological activity, and mechanisms of action associated with this compound, drawing from various scientific studies and reports.
Chemical Structure and Properties
The compound features a brominated pyridine ring, a cyclopropyl group, and an acetamide functional group. Its molecular formula is C₉H₁₀BrClN₂O, which indicates the presence of halogens that may influence its biological activity.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Bromination of Pyridine : 2-bromopyridine is synthesized from pyridine.
- Formation of Cyclopropylamine : Cyclopropylamine is obtained through the reaction of cyclopropyl bromide with ammonia.
- Coupling Reaction : The brominated pyridine is coupled with cyclopropylamine under specific conditions to form the desired acetamide derivative.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structural features have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 0.0195 mg/mL |
| Compound B | C. albicans | 0.0048 mg/mL |
| Compound C | S. aureus | 5.64 µM |
These results suggest that the presence of bromine and cyclopropyl groups may enhance the binding affinity to bacterial targets, thereby increasing antimicrobial potency .
Anticancer Activity
The anticancer potential of this compound has also been explored through in vitro assays against various cancer cell lines. For example, compounds in this class have demonstrated activity against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells.
| Compound | Cell Line | IC50 Value |
|---|---|---|
| Compound D | MCF7 | 10 µM |
| Compound E | HeLa | 15 µM |
These findings indicate a promising avenue for further research into the compound's mechanism of action and potential therapeutic applications in cancer treatment .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The brominated pyridine moiety may interact with enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : The compound might modulate receptor activity, influencing cellular signaling pathways critical for tumor growth or microbial resistance.
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in clinical settings:
- Antimicrobial Efficacy : A study demonstrated that derivatives showed significant reduction in bacterial load in infected models when administered at specific dosages.
- Tumor Growth Inhibition : In vivo studies indicated that compounds with similar structures significantly reduced tumor size in xenograft models compared to control groups.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-N-cyclopropyl-acetamide?
- Methodology :
- Reagent Selection : Use halogenated intermediates (e.g., 2-bromo-4-methylpyridine derivatives) coupled with chloroacetamide precursors under reflux in ethanol or dichloromethane. Stoichiometric ratios (1:1 to 1:1.2) of reactants ensure minimal side products .
- Catalysis : Employ carbodiimide-based coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with triethylamine as a base to facilitate amide bond formation .
- Purification : Crystallize via slow evaporation of chloroform-acetone (1:5 v/v) or dichloromethane solutions to obtain high-purity crystals .
Q. How should researchers characterize the structural and chemical purity of this compound?
- Analytical Techniques :
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., dihedral angles between pyridine, cyclopropane, and acetamide groups) .
- NMR Spectroscopy : Use H and C NMR to verify substituent positions, focusing on cyclopropyl (δ ~0.5–1.5 ppm) and bromopyridinyl (δ ~7.5–8.5 ppm) signals .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H] peaks) and detect halogen isotopic patterns .
Q. What safety protocols are critical when handling brominated and chlorinated acetamide derivatives?
- Safety Measures :
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Avoid inhalation via fume hoods .
- Storage : Keep in airtight containers away from heat/ignition sources (P210) and moisture to prevent decomposition .
- Emergency Response : For spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols (P264+P280 guidelines) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity or binding affinity of this compound in biological systems?
- Approaches :
- Docking Studies : Use PubChem-derived InChI keys (e.g.,
YUIYLRZZOTYCSH-UHFFFAOYSA-N) to model interactions with target enzymes (e.g., kinases) via software like AutoDock . - DFT Calculations : Analyze electron density maps to identify electrophilic sites (e.g., bromine substituents) prone to nucleophilic attack .
Q. What strategies resolve contradictions in spectroscopic data or unexpected byproducts during synthesis?
- Troubleshooting :
- Impurity Profiling : Compare HPLC retention times with reference standards (e.g., EP impurity guidelines) to identify chlorinated or dimerized byproducts .
- Isotopic Labeling : Use N-labeled cyclopropylamine to trace unexpected ring-opening reactions during amidation .
Q. How does the cyclopropane ring influence the compound’s stability and pharmacological activity?
- Mechanistic Insights :
- Ring Strain Effects : Cyclopropane’s angle strain increases reactivity, potentially enhancing covalent binding to cysteine residues in target proteins .
- Metabolic Stability : Assess via liver microsome assays; the cyclopropyl group may reduce oxidative metabolism compared to linear alkyl chains .
Q. What advanced techniques validate supramolecular interactions in crystalline forms?
- Crystallographic Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
